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molecular formula C19H14N2O3 B8569098 1-(7-Methoxyquinolin-4-yl)-1H-indole-3-carboxylic acid CAS No. 649539-15-1

1-(7-Methoxyquinolin-4-yl)-1H-indole-3-carboxylic acid

Cat. No. B8569098
M. Wt: 318.3 g/mol
InChI Key: QGPQXQNJWZODRK-UHFFFAOYSA-N
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Patent
US07638521B2

Procedure details

0.504 g (12 mmol) of lithium hydroxide monohydrate and 20 cm3 of water are added to 1.3 g (3.91 mmol) of 3-methoxycarbonyl-1-(7-methoxyquinol-4-yl)-1H-indole dissolved in 20 cm3 of tetrahydrofuran. After stirring at reflux for 20 hours, the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) to give a residue which is taken up in 30 cm3 of water (pH=10). The resulting aqueous solution is washed with 50 cm3 of ethyl acetate and adjusted to pH 6 with N hydrochloric acid. The resulting precipitate is filtered off and then it is rinsed with three times 20 cm3 of water and twice 20 cm3 of isopropyl ether and dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C. to give 0.9 g of 3-carboxy-1-(7-methoxyquinol-4-yl)-1H-indole in the form of a white powder. Mass spectrum (EI): m/e 318 (M+•).
Name
lithium hydroxide monohydrate
Quantity
0.504 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:27][CH3:28])=[CH:24][CH:25]=3)[N:20]=[CH:19][CH:18]=2)[CH:9]=1)=[O:7]>O1CCCC1.O>[C:6]([C:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]([C:17]2[C:26]3[C:21](=[CH:22][C:23]([O:27][CH3:28])=[CH:24][CH:25]=3)[N:20]=[CH:19][CH:18]=2)[CH:9]=1)([OH:7])=[O:5] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
0.504 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
1.3 g
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
to give a residue which
WASH
Type
WASH
Details
The resulting aqueous solution is washed with 50 cm3 of ethyl acetate
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
WASH
Type
WASH
Details
it is rinsed with three times 20 cm3 of water and twice 20 cm3 of isopropyl ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure (2.7 kPa) at a temperature in the region of 40° C.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C1=CN(C2=CC=CC=C12)C1=CC=NC2=CC(=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 72.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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